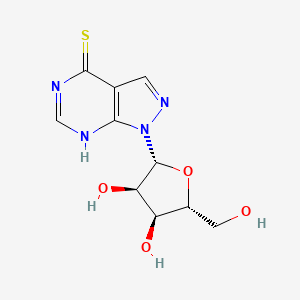
Nitriloacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitriloacetic acid, also known as tricyanomethane, is an organic compound with the chemical formula HC(CN)₃. It is a colorless liquid and a derivative of methane with three cyano groups. This compound is known for its high acidity, ranking as one of the most acidic carbon acids .
Métodos De Preparación
The synthesis of cyanoformic acid involves the reaction of sulfuric acid with sodium tricyanomethanide in water. This reaction can yield hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the precise conditions .
Análisis De Reacciones Químicas
Nitriloacetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Substitution: This compound can react with hydrochloric acid gas to yield 1-chloro-1-amino-2,2-dicyanoethylene and its tautomer.
Common Reagents and Conditions: Reactions typically involve strong acids like sulfuric acid and hydrochloric acid under controlled temperature conditions.
Major Products: The major products formed from these reactions include hydronium tricyanomethanide and (Z)-3-amino-2-cyano-3-hydroxyacrylamide.
Aplicaciones Científicas De Investigación
Nitriloacetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyanoformic acid involves its interaction with various molecular targets. In plants, it is involved in the detoxification of cyanide through the action of β-cyanoalanine synthase, which converts cyanide to β-cyanoalanine . This enzyme is crucial for maintaining cyanide homeostasis in plants.
Comparación Con Compuestos Similares
Nitriloacetic acid can be compared with other cyanocarbon compounds such as:
Ethyl cyanoformate: This compound is used as a cyanide source in organic synthesis and has applications in the preparation of N-substituted amidinoformic acid and ethyl-4-quinazoline-2-carboxylate.
Benzyl cyanoformate: Used in similar applications as ethyl cyanoformate, it is a reagent in organic synthesis.
This compound is unique due to its high acidity and stability at low temperatures, which distinguishes it from other cyanocarbon compounds .
Propiedades
Número CAS |
19270-07-6 |
|---|---|
Fórmula molecular |
C2HNO2 |
Peso molecular |
71.03 g/mol |
Nombre IUPAC |
carbonocyanidic acid |
InChI |
InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5) |
Clave InChI |
HJMZMZRCABDKKV-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(3-bromo-4-fluorophenyl)-7-ethyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8549802.png)



![5-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol](/img/structure/B8549838.png)
![(1SR,5RS)-1-(3-Bromo-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8549841.png)
![4(3h)-Quinazolinone,2-[4-[(1-cyclopropyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-](/img/structure/B8549845.png)

